molecular formula C16H24N4O2 B3179225 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine CAS No. 959795-69-8

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

Cat. No. B3179225
CAS RN: 959795-69-8
M. Wt: 304.39 g/mol
InChI Key: KRYROZZRYCYKMZ-UHFFFAOYSA-N
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Description

“1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine” is a chemical compound with the molecular formula C11H15N3O2 . It is used both as a reagent and building block in several synthetic applications .


Synthesis Analysis

The synthesis of “1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine” involves several steps. The organic layer is dried over anhydrous sodium sulfate and filtered, and the filtrate is concentrated under reduced pressure. 4-(1-Methylpiperazin-4-yl)piperidine is obtained as a white solid .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine” is represented by the InChI key MRYYJGQKVGZGSB-UHFFFAOYSA-N . The SMILES representation is CN1CCN(CC1)C1=CC=C(C=C1)N+[O-] .


Chemical Reactions Analysis

“1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine” is used as an intermediate and as an excellent catalyst for many condensation reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 183.3 g/mol . It is soluble in water . The compound is air sensitive and hygroscopic .

Scientific Research Applications

Dopamine D2 Receptor Binding

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine derivatives have been studied for their binding affinity to the dopamine D2 receptor (D2DAR), an important target in neuroscience research. Synthesized compounds like these have shown significant affinity in competitive displacement assays, contributing to the understanding of the D2DAR binding site and aiding in the development of potential therapeutics for neurological disorders (Penjišević et al., 2016).

Medicinal Chemistry and Drug Development

This chemical structure is pivotal in medicinal chemistry, particularly in the synthesis of derivatives for pharmacological studies. For example, related compounds have been synthesized and evaluated for their potential as dopaminergic ligands, offering insights into the development of new drugs targeting dopamine-related pathways (Penjisevic et al., 2016).

Enzyme Inhibition Studies

Derivatives of this compound have been studied for their inhibitory activities against various enzymes. For instance, certain analogs demonstrate effective inhibition of soluble epoxide hydrolase, which is significant in understanding and potentially treating inflammatory and cardiovascular diseases (Thalji et al., 2013).

Antibacterial and Antiviral Properties

Some derivatives show promising antibacterial and antiviral properties. For example, novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown significant efficacy against various bacterial strains and biofilm inhibition activities (Mekky & Sanad, 2020).

Structural and Molecular Analysis

The compound and its derivatives are also subjects of structural and molecular studies, such as X-ray crystallographic analysis. These studies help in understanding the molecular configuration and interaction of these compounds, which is crucial in drug design and development (Little et al., 2008).

Safety and Hazards

“1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine” is classified as dangerous according to the GHS05 and GHS07 pictograms . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYROZZRYCYKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728628
Record name 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

CAS RN

959795-69-8
Record name 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-Nitro-phenyl)-piperidin-4-one (84 mg, 0.38 mmol) and 1-methylpiperazine (0.085 mL, 0.76 mmol) in MeOH (2 mL) is stirred at room temperature for 5 hours. Then to the reaction mixture is added 0.2 mL of HOAc, followed by NaCNBH3 (72 mg, 1.14 mmol). The mixture is stirred at room temperature for 0.5 hour, then concentrated. The residue is taken up in EtOAc, washed with saturated NaHCO3 aqueous solution and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product is purified by column chromatography (SiO2, 2N NH3 in MeOH:CH2Cl2=1:99 to 10:90) to give 46 mg of the title compound as a yellow solid.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0.085 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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